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Compound of Interest

3-Bromo-2-chloro-6-
Compound Name:
fluorobenzaldehyde

Cat. No.: B1372945

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-chloro-6-
fluorobenzaldehyde

Introduction

3-Bromo-2-chloro-6-fluorobenzaldehyde is a polysubstituted aromatic aldehyde that serves
as a versatile building block in modern organic synthesis. Its unique arrangement of electron-
withdrawing and sterically demanding halogen substituents (bromine, chlorine, and fluorine) on
the benzaldehyde scaffold imparts a distinct reactivity profile. This makes it a valuable
intermediate for the synthesis of complex molecules, particularly in the fields of medicinal
chemistry and materials science. This guide provides a comprehensive overview of its known
and predicted physicochemical properties, detailed methodologies for their experimental
determination, and an expert analysis of its chemical reactivity.

It is crucial to distinguish this compound, with CAS Number 1114809-11-8, from its isomer, 3-
bromo-6-chloro-2-fluorobenzaldehyde (CAS Number 886615-30-1), as the different substitution
patterns will result in distinct physical and chemical properties.[1][2]

Physicochemical Properties

The empirical and predicted physicochemical data for 3-Bromo-2-chloro-6-
fluorobenzaldehyde are summarized below. It is important to note that while some properties
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have been computationally predicted, experimental verification is recommended for critical

applications.
Property Value Source(s)
CAS Number 1114809-11-8 [1][3]
Molecular Formula C7HsBrCIFO [1][4]
Molecular Weight 237.45 g/mol [1]
Boiling Point 262.4 + 35.0 °C at 760 mmHg -

(Predicted)

Density 1.8 + 0.1 g/cm? (Predicted) [5]
Melting Point Data not available
Solubility Data not available
Thermal Stability Data not available

Experimental Determination of Physicochemical
Properties

For researchers requiring precise experimental data, the following protocols outline the
standard methodologies for determining the key physicochemical properties of 3-Bromo-2-
chloro-6-fluorobenzaldehyde.

Melting Point Determination using Differential Scanning
Calorimetry (DSC)

Expertise & Experience: DSC is a highly sensitive thermoanalytical technique that measures
the difference in heat flow required to increase the temperature of a sample and a reference.[6]
It is the preferred method for obtaining an accurate melting point (Tm) and the enthalpy of
fusion (AHfus), providing insights into the purity and crystalline nature of the compound.[7]

Methodology:
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Sample Preparation: Accurately weigh approximately 2-5 mg of 3-Bromo-2-chloro-6-
fluorobenzaldehyde into an aluminum DSC pan.

Encapsulation: Crimp the pan with an aluminum lid to ensure good thermal contact and
contain the sample.

Instrument Setup: Place the sample pan and an empty, hermetically sealed reference pan
into the DSC cell.

Thermal Program:
o Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

o Ramp the temperature at a controlled rate, typically 2-10 °C/min, to a temperature
significantly above the melting point (e.g., 200 °C).[7] A slower ramp rate generally
provides better resolution.

o The experiment should be conducted under an inert nitrogen atmosphere (e.g., 50
mL/min) to prevent oxidative degradation.[7]

Data Analysis: The melting point is determined as the onset temperature of the endothermic
peak on the resulting thermogram. The area under the peak corresponds to the heat of
fusion.

Output
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DSC workflow for melting point determination.

Thermal Stability Assessment using Thermogravimetric
Analysis (TGA)

Expertise & Experience: TGA measures the change in mass of a sample as a function of
temperature or time in a controlled atmosphere.[8] This is crucial for determining the
decomposition temperature and assessing the thermal stability of the compound, which is vital
information for handling, storage, and planning chemical reactions at elevated temperatures.

Methodology:

e Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of 3-Bromo-2-
chloro-6-fluorobenzaldehyde into a tared TGA pan (typically ceramic or platinum).

 Instrument Setup: Position the pan onto the TGA's high-precision microbalance within the
furnace.

» Atmosphere Control: Purge the furnace with an inert gas, such as nitrogen, at a constant
flow rate (e.g., 20-50 mL/min) to prevent oxidation.

» Heating Program: Heat the sample from ambient temperature to a high temperature (e.g.,
600 °C) at a constant rate (e.g., 10 °C/min).

o Data Acquisition: Continuously record the sample's mass as a function of temperature.

o Data Analysis: The resulting TGA curve plots percentage weight loss versus temperature.
The onset temperature of significant weight loss indicates the beginning of thermal
decomposition.
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TGA workflow for thermal stability analysis.

Solubility Determination

Expertise & Experience: Understanding the solubility of 3-Bromo-2-chloro-6-
fluorobenzaldehyde in various solvents is critical for its use in synthesis, purification, and
formulation. Due to its halogenated and aromatic nature, it is expected to have low solubility in
water but good solubility in common organic solvents.[9] The shake-flask method is a reliable
technique for determining solubility.[10]

Methodology:

» Solvent Selection: Choose a range of solvents relevant to potential applications (e.g., water,
ethanol, methanol, acetone, dichloromethane, toluene, DMSO).

o Sample Preparation: Add an excess amount of 3-Bromo-2-chloro-6-fluorobenzaldehyde to
a known volume of each solvent in a sealed vial. The excess solid ensures that a saturated
solution is formed.

o Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period
(e.g., 24-48 hours) to ensure equilibrium is reached. A mechanical shaker or stirrer is
recommended.

e Phase Separation: Allow the vials to stand undisturbed for the solid to settle. If necessary,
centrifuge the samples to ensure complete separation of the undissolved solid.
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e Quantification: Carefully withdraw a known volume of the supernatant (the saturated
solution). Dilute the aliquot with a suitable solvent and determine the concentration of the
dissolved compound using an appropriate analytical technique, such as UV-Vis spectroscopy
or HPLC.

o Calculation: Calculate the solubility in units such as g/L or mol/L.

Add Excess Solid to
Known Volume of Solvent

Agitate at Constant Temp
(e.g., 24h at 25°C)

Separate Solid and Liquid
(Centrifuge/Settle)

Withdraw Aliquot
of Supernatant

Quantify Concentration
(UV-Vis/HPLC)

Calculate Solubility
(g/L or mol/L)
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Shake-flask method for solubility determination.

Spectroscopic Characterization (Predicted)
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While experimental spectra are not publicly available, the structural features of 3-Bromo-2-
chloro-6-fluorobenzaldehyde allow for the prediction of its key spectroscopic characteristics.

e 1H NMR: The spectrum is expected to show two aromatic protons, likely appearing as
doublets or doublet of doublets in the range of 7.0-8.0 ppm. The aldehyde proton will be a
singlet significantly downfield, typically between 9.5 and 10.5 ppm.

e 13C NMR: The spectrum will show seven distinct carbon signals. The aldehyde carbonyl
carbon will be the most downfield signal (around 185-195 ppm). The six aromatic carbons
will appear between 110-160 ppm, with their chemical shifts influenced by the attached
halogens.

» IR Spectroscopy: Key absorption bands are expected for the C=0 stretch of the aldehyde
(1690-1715 cm~1), C-H stretch of the aldehyde (two bands around 2720 and 2820 cm™1),
aromatic C=C stretching (1450-1600 cm~1), and C-halogen (C-F, C-ClI, C-Br) stretches in the
fingerprint region (below 1200 cm™1).

e Mass Spectrometry: The mass spectrum will show a molecular ion peak (M*) at m/z = 236
(for 7°Br and 3>Cl). The presence of bromine and chlorine isotopes will result in a
characteristic isotopic pattern for the molecular ion peak and fragment ions.

Chemical Reactivity and Synthetic Applications

The reactivity of 3-Bromo-2-chloro-6-fluorobenzaldehyde is governed by the interplay of its
functional groups: the electrophilic aldehyde and the variously substituted aromatic ring.

o Aldehyde Group Reactivity: The aldehyde carbonyl is susceptible to nucleophilic attack. It
can undergo standard aldehyde transformations such as oxidation to a carboxylic acid,
reduction to an alcohol, and conversion to alkenes via the Wittig reaction. The electron-
withdrawing halogens on the ring increase the electrophilicity of the carbonyl carbon,
potentially accelerating these reactions compared to unsubstituted benzaldehyde.[11]

» Aromatic Ring Reactivity: The aromatic ring is electron-deficient due to the presence of the
aldehyde and three halogen substituents. This makes it a suitable substrate for nucleophilic
aromatic substitution (SNAr) reactions, although the relative leaving group ability (F > CI >
Br) and steric hindrance will influence the regioselectivity. The bromine atom makes the
molecule an excellent candidate for palladium-catalyzed cross-coupling reactions, such as
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the Suzuki-Miyaura coupling, allowing for the formation of C-C bonds at the 3-position.[12]
This is a powerful tool for building molecular complexity in the synthesis of pharmaceuticals
and advanced materials.[13][14]

Safety and Handling

3-Bromo-2-chloro-6-fluorobenzaldehyde is classified as a hazardous substance and should
be handled with appropriate precautions.

e Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory
irritation).[4]

 Precautionary Measures:

o

Handle only in a well-ventilated area, preferably in a chemical fume hood.

(¢]

Wear appropriate personal protective equipment (PPE), including safety goggles,
chemical-resistant gloves, and a lab coat.

o

Avoid breathing dust, fumes, or vapors.

o

Need Custom Synthesis?

Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[1]

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1372945?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

